Lenalidomide-5'-CO-PEG4-propargyl
Description
Overview of Targeted Protein Degradation (TPD) Strategies in Academic Research
Targeted protein degradation is a revolutionary approach in drug discovery that aims to eliminate specific proteins from the cell, rather than simply inhibiting their function. nih.gov This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. bio-techne.comazolifesciences.com The two most prominent TPD strategies are the use of PROTACs and molecular glues. astrazeneca.comemolecules.com
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. astrazeneca.com One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. bio-techne.comastrazeneca.com This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. bio-techne.com This catalytic process allows a single PROTAC molecule to mediate the degradation of multiple POI molecules. sygnaturediscovery.com
Molecular glues, on the other hand, are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein that would not normally interact. emolecules.comsygnaturediscovery.com This interaction also leads to the ubiquitination and subsequent degradation of the target protein. sygnaturediscovery.com Both PROTACs and molecular glues offer the potential to target proteins that have been traditionally considered "undruggable" with conventional small molecule inhibitors. astrazeneca.comsygnaturediscovery.com
Foundational Role of Immunomodulatory Drugs (IMiDs) as E3 Ligase Ligands
Immunomodulatory drugs (IMiDs) are a class of therapeutic agents that have been found to exert their effects by modulating the activity of the E3 ubiquitin ligase complex. wikipedia.org This class includes thalidomide (B1683933) and its more potent and safer analogues, lenalidomide (B1683929) and pomalidomide. wikipedia.orgnih.gov The discovery that IMiDs bind to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, was a major breakthrough in understanding their mechanism of action. nih.govnih.gov
By binding to CRBN, IMiDs effectively "reprogram" the E3 ligase, altering its substrate specificity and inducing the degradation of specific proteins, known as neosubstrates. nih.gov This has made IMiDs invaluable tools in chemical biology and drug discovery, serving as the E3 ligase-recruiting component in many PROTACs. Their well-characterized interaction with CRBN provides a reliable anchor point for the design of these bifunctional degraders. hybrigenics-services.com
Lenalidomide as a Cereblon (CRBN) E3 Ubiquitin Ligase Modulator
Lenalidomide is a key member of the IMiD family and functions as a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase. rndsystems.comwikipedia.org It binds directly to CRBN, which is a component of the larger Cullin-4 RING E3 ubiquitin ligase (CRL4) complex. nih.govnih.gov This binding event doesn't inhibit the ligase but rather alters its choice of protein targets. nih.gov
Specifically, the presence of lenalidomide induces a conformational change in CRBN that promotes the recruitment of certain "neosubstrates" to the E3 ligase complex. ecancer.org Prominent among these neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govecancer.org Once brought into proximity, these transcription factors are ubiquitinated by the CRL4-CRBN complex and subsequently targeted for degradation by the proteasome. nih.govecancer.org The degradation of Ikaros and Aiolos is a key mechanism behind the therapeutic effects of lenalidomide in certain hematological cancers. acs.org
| Property | Description |
| Molecule | Lenalidomide |
| Target E3 Ligase | Cereblon (CRBN) |
| Mechanism | Modulates E3 ligase substrate specificity |
| Key Neosubstrates | Ikaros (IKZF1), Aiolos (IKZF3) |
| Downstream Effect | Degradation of neosubstrates |
Rationale for Covalent Conjugation of Lenalidomide with Linkers and Functional Handles
The utility of lenalidomide as a CRBN E3 ligase binder has led to its widespread use as a building block for creating PROTACs. To achieve this, lenalidomide must be chemically modified to allow for its attachment to a linker, which in turn is connected to a ligand for the target protein. The synthesis of lenalidomide derivatives with specific functional groups is therefore a critical area of research. bohrium.comnih.govnih.gov
The compound Lenalidomide-5'-CO-PEG4-propargyl is an example of such a derivative. This molecule incorporates two key features:
A PEG4 linker: The polyethylene (B3416737) glycol (PEG) linker provides spacing and appropriate physicochemical properties to the final PROTAC molecule, enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
A propargyl group: This terminal alkyne functional group is particularly useful for "click chemistry," a set of bioorthogonal reactions that allow for the efficient and specific joining of molecular fragments. medchemexpress.com The propargyl group can readily react with an azide-functionalized ligand for a protein of interest via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a stable triazole linkage. medchemexpress.com
This modular approach, facilitated by derivatives like this compound, allows for the rapid synthesis of libraries of PROTACs with different target-binding ligands and linker lengths, accelerating the discovery of new protein degraders. nih.gov
| Component | Function |
| Lenalidomide | Binds to Cereblon (CRBN) E3 ligase |
| -CO- (carbonyl) | Part of the linkage to the PEG chain |
| PEG4 | Polyethylene glycol linker for spacing and solubility |
| -propargyl | Terminal alkyne for "click chemistry" conjugation |
Structure
2D Structure
Properties
Molecular Formula |
C25H31N3O8 |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C25H31N3O8/c1-2-8-33-10-12-35-14-15-36-13-11-34-9-7-23(30)26-19-3-4-20-18(16-19)17-28(25(20)32)21-5-6-22(29)27-24(21)31/h1,3-4,16,21H,5-15,17H2,(H,26,30)(H,27,29,31) |
InChI Key |
SOOMZFSPZBICTG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Synthesis and Molecular Engineering of Lenalidomide 5 Co Peg4 Propargyl
Retrosynthetic Analysis and Design Principles for Lenalidomide (B1683929) Conjugates
The design of lenalidomide conjugates requires careful consideration of the attachment point for the linker. nih.gov The 4'- and 5'-positions of the phthalimide (B116566) ring of lenalidomide are common attachment points. However, modifications at the 5'-position have been shown to generally result in reduced degradation of neosubstrates compared to modifications at the 4'-position. tocris.com The propargyl group on the PEG linker serves as a versatile handle for "click chemistry," a set of powerful and highly efficient reactions for joining molecules together. medchemexpress.comresearchgate.net
Synthesis of the Lenalidomide Core with a Modifiable Functional Group at the 5'-Position
The synthesis of the lenalidomide core begins with the construction of the isoindolinone ring system, followed by the introduction of the glutarimide (B196013) moiety. A common starting material for the synthesis of lenalidomide is methyl 2-halomethyl-3-nitro-benzoate. google.com
A general route to a 5'-modified lenalidomide core involves the following steps:
Coupling: 3-aminopiperidine-2,6-dione (B110489) hydrochloride is reacted with methyl 2-halomethyl-3-nitro-benzoate in the presence of an organic base to form the nitro-intermediate, 3-(1-oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione. google.compreprints.org
Reduction: The nitro group is then reduced to an amine. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. google.com This yields 3-(4-amino-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione, also known as lenalidomide. nih.gov
Functionalization: The amino group at the 4-position (which corresponds to the 5'-position in the context of the larger conjugate) can then be further modified. For the synthesis of a carboxylic acid derivative, a Sandmeyer-type reaction can be employed to introduce a cyano group, which is then hydrolyzed to the corresponding carboxylic acid.
Derivatization of the 5'-Position to Introduce a Carbonyl Linkage
To facilitate the coupling of the lenalidomide core to the PEG linker, the carboxylic acid at the 5'-position is activated. This is typically achieved by converting the carboxylic acid into a more reactive species, such as an active ester. Common reagents for this transformation include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS). broadpharm.com The resulting NHS ester is highly reactive towards primary amines, allowing for efficient formation of a stable amide bond.
Synthesis of the Polyethylene (B3416737) Glycol (PEG4) Linker with a Terminal Propargyl Moiety
The PEG4 linker provides spacing and improves the solubility of the final PROTAC molecule. biochempeg.com The terminal propargyl group is a key functional group for click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.comnih.gov The synthesis of a PEG4 linker with a terminal amine and a terminal propargyl group, such as Propargyl-PEG4-amine, can be achieved from tetraethylene glycol. creative-biolabs.comglycomindsynth.com The amine group is reactive towards activated carboxylic acids, such as the NHS ester of the lenalidomide core. broadpharm.com
Design Considerations for PEG Linker Length and Flexibility in Chemical Conjugates
The length and composition of the linker are critical parameters in PROTAC design, as they significantly influence the physicochemical properties and biological activity of the molecule. soton.ac.uknih.gov
Linker Length: The length of the linker is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov A linker that is too short may lead to steric clashes, preventing the two proteins from binding simultaneously. Conversely, a linker that is too long can result in a decrease in efficacy. nih.gov The optimal linker length is often determined empirically by synthesizing and testing a library of PROTACs with varying linker lengths. biochempeg.com
Linker Composition and Flexibility: PEG and alkyl chains are the most common motifs used in PROTAC linkers. nih.gov PEG linkers are hydrophilic and flexible, which can improve the solubility and cell permeability of the PROTAC. precisepeg.combiochempeg.com The flexibility of the linker allows the molecule to adopt different conformations, which can be beneficial for ternary complex formation. precisepeg.com
Convergent Synthesis of Lenalidomide-5'-CO-PEG4-propargyl
The final step in the synthesis is the coupling of the activated 5'-carboxy-lenalidomide derivative with the Propargyl-PEG4-amine linker. This is a convergent step that brings together the two independently synthesized fragments. nih.gov
Amide Bond Formation Strategies for Compound Assembly
Amide bond formation is a cornerstone of organic synthesis and is frequently used in the assembly of complex molecules like PROTACs. nih.gov Several reliable methods are available for this transformation.
Carbodiimide-Mediated Coupling: As mentioned previously, carbodiimides such as EDC, often in combination with additives like NHS or HOBt, are widely used for amide bond formation. qyaobio.com
Phosphonium (B103445) and Uronium Reagents: Other coupling reagents, such as phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HBTU, HATU), are also highly effective for amide bond formation, particularly in cases where steric hindrance is a concern. qyaobio.com
The choice of coupling reagent and reaction conditions is critical to ensure a high yield and purity of the final product. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
Interactive Data Tables
Table 1: Common Linker Types in PROTAC Design
| Linker Type | Key Characteristics | Examples |
| Alkyl Chains | Hydrophobic, can be rigid or flexible. | Ethylene glycol, simple alkyl chains |
| PEG Linkers | Hydrophilic, flexible, improve solubility. precisepeg.combiochempeg.com | Tetraethylene glycol (PEG4), Hexaethylene glycol (PEG6) |
| Click Chemistry Linkers | Contain functional groups for efficient ligation. medchemexpress.com | Alkynes, Azides |
Table 2: Reagents for Amide Bond Formation
| Reagent Class | Examples | Key Features |
| Carbodiimides | EDC, DCC | Widely used, often require additives like NHS or HOBt. qyaobio.com |
| Phosphonium Salts | PyBOP, BOP | Highly efficient, good for sterically hindered couplings. qyaobio.com |
| Uronium Salts | HBTU, HATU | Highly efficient, can suppress racemization. qyaobio.com |
Spectroscopic and Chromatographic Methods for Compound Verification in Academic Synthesis
In an academic research setting, rigorous verification of the structure and purity of a newly synthesized compound like this compound is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are fundamental for elucidating the molecular structure.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific peaks would be expected for the aromatic protons of the isoindolinone ring system, the protons of the piperidine-2,6-dione ring, the methylene (B1212753) protons of the PEG linker, and the characteristic signal for the terminal alkyne proton.
¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal, allowing for confirmation of the carbon framework, including the carbonyl carbons of the amides and the glutarimide, the aromatic carbons, the carbons of the PEG chain, and the sp-hybridized carbons of the alkyne.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the synthesized compound. This allows for the confirmation of the elemental composition and provides strong evidence for the successful synthesis of the target molecule with the correct molecular formula, C₂₅H₃₁N₃O₈. tenovapharma.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful chromatographic technique used to assess the purity of the synthesized compound. By passing the compound through a column packed with a stationary phase, impurities can be separated from the desired product. The retention time of the main peak can be used for identification, and the area of the peak provides a quantitative measure of purity. Different detector types, such as UV-Vis, can be used depending on the chromophores present in the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups. For this compound, characteristic absorption bands would be expected for the N-H and C=O stretching of the amides and the imide, the C-O stretching of the ether linkages in the PEG chain, and the characteristic C≡C and ≡C-H stretches of the terminal alkyne.
These analytical methods, when used in combination, provide a comprehensive characterization of the synthesized this compound, confirming its identity, structure, and purity, which are essential for its application in further biological studies.
Data Tables
Table 1: Key Compound Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| Lenalidomide | C₁₃H₁₃N₃O₃ | 259.26 g/mol | Amine, Imide, Amide |
| Tetraethylene Glycol | C₈H₁₈O₅ | 194.23 g/mol | Hydroxyl, Ether |
| Propargyl Bromide | C₃H₃Br | 118.96 g/mol | Alkyne, Halide |
Table 2: Spectroscopic Data for Compound Verification
| Analytical Technique | Expected Observations for this compound |
|---|---|
| ¹H NMR | Signals corresponding to aromatic, piperidinedione, PEG, and terminal alkyne protons. |
| ¹³C NMR | Resonances for carbonyl, aromatic, aliphatic, PEG, and alkyne carbons. |
| HRMS | Accurate mass measurement confirming the elemental composition C₂₅H₃₁N₃O₈. |
Molecular Mechanisms and Interactions of Lenalidomide 5 Co Peg4 Propargyl
Elucidation of Cereblon (CRBN) Binding by Lenalidomide-Derived Conjugates
The interaction between lenalidomide (B1683929) and its derivatives with Cereblon (CRBN) is the foundational event for their biological activity. This binding event commandeers the cell's own protein disposal machinery to eliminate specific target proteins.
While specific binding affinity data for the Lenalidomide-5'-CO-PEG4-propargyl conjugate is not extensively published, the binding of its parent molecule, lenalidomide, to CRBN has been quantitatively characterized. These values serve as a crucial baseline for understanding the engagement of its derivatives. Isothermal titration calorimetry (ITC) and time-resolved fluorescence resonance energy transfer (TR-FRET) assays are common methods for these measurements. For instance, lenalidomide has been shown to bind to different constructs of CRBN with affinities in the micromolar range. researchgate.netnih.gov
TBD: Thalidomide (B1683933) Binding Domain
The differences in reported binding affinities can be attributed to the specific CRBN protein constructs used and the varied experimental conditions. researchgate.net
The binding of lenalidomide derivatives to CRBN is primarily mediated by the glutarimide (B196013) ring of the lenalidomide structure, which fits into a specific binding pocket on the CRBN protein. researchgate.netresearchgate.net The 5'-position of the phthalimide (B116566) ring, where the -CO-PEG4-propargyl linker is attached, is solvent-exposed and oriented away from the core CRBN interface. scielo.org.za This strategic placement allows the linker and its terminal functional group to extend outwards without significantly hindering the essential binding interaction with CRBN. Therefore, the 5'-CO-PEG4-propargyl moiety is not designed to enhance CRBN binding but rather to act as a bridge. In the context of a Proteolysis Targeting Chimera (PROTAC), this linker connects the CRBN-binding element to a separate "warhead" ligand that binds to a target protein, facilitating the formation of a ternary complex. nih.gov
The stereochemistry of immunomodulatory drugs (IMiDs), including lenalidomide, is critical for their biological activity. The specific three-dimensional arrangement of the atoms, particularly in the glutarimide ring, dictates the precise fit into the CRBN binding pocket. This interaction is highly specific; for example, a single amino acid change in CRBN can determine the responsiveness to lenalidomide for multiple substrates. nih.gov While detailed stereochemical studies on this compound are not broadly documented, the established principles for lenalidomide's interaction with CRBN underscore the necessity of high stereochemical purity for effective and predictable CRBN engagement and subsequent downstream activities. nih.gov
Allosteric Modulation of the CRL4CRBN E3 Ubiquitin Ligase Complex by Lenalidomide Conjugates
Lenalidomide and its conjugates, such as this compound, function as allosteric modulators of the CRL4CRBN E3 ubiquitin ligase complex. nih.govnih.govpromegaconnections.com They are often described as "molecular glues" because their binding to CRBN does not inhibit the enzyme but rather reshapes its substrate-binding surface. nih.govnih.gov This induced conformational change creates a novel binding interface on the CRBN protein that has a high affinity for proteins not normally recognized by this E3 ligase, known as neosubstrates. researchgate.netnih.gov This modulation effectively hijacks the CRL4CRBN complex, redirecting its ubiquitinating activity towards these new targets, marking them for destruction by the proteasome. nih.govnih.gov This mechanism allows for the targeting of proteins that were previously considered "undruggable." nih.gov
Formation of Ternary Complexes with Neosubstrates (IKZF1, IKZF3, CK1α)
The central mechanism of action for lenalidomide-based compounds is the formation of a stable ternary complex, which consists of the CRL4CRBN E3 ligase, the lenalidomide conjugate, and a neosubstrate protein. nih.govnih.govpromegaconnections.com In multiple myeloma, lenalidomide binding to CRBN induces the recruitment, ubiquitination, and subsequent degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.gov These factors are essential for the survival of myeloma cells. nih.gov In myelodysplastic syndrome with a 5q deletion, lenalidomide similarly induces the degradation of Casein Kinase 1α (CK1α), a protein whose gene is located in the deleted chromosomal region, leading to a therapeutic effect. nih.govnih.gov
The stability of the ternary complex is crucial for efficient ubiquitination and degradation of the target protein. Structural and computational studies have provided significant insights into the interfaces of these complexes. Lenalidomide sits (B43327) at the heart of the interface, simultaneously interacting with both CRBN and the neosubstrate. nih.gov
A key finding is that lenalidomide stabilizes the interaction by providing a hydrophobic shield to pre-existing hydrogen bonds between CRBN and the neosubstrate. nih.govacs.org This shielding effect protects the hydrogen bonds from being disrupted by surrounding water molecules, thereby increasing the kinetic and thermodynamic stability of the entire ternary complex. nih.govacs.org For example, in the CRBN-lenalidomide-CK1α complex, key hydrogen bonds form between CRBN residues (N351, H357, W400) and the backbone of the CK1α β-hairpin loop. nih.gov The presence of lenalidomide dramatically strengthens these interactions. nih.govacs.org Computational modeling approaches, such as those using Rosetta, are instrumental in predicting and analyzing the structures of these PROTAC-mediated ternary complexes, helping to rationalize the relationships between linker length, composition, and degradation efficiency. nih.gov
Kinetic Studies of Ternary Complex Assembly and Disassembly
The formation of a stable ternary complex, consisting of the E3 ligase (CRBN), the degrader molecule, and the target protein, is a critical event in the mechanism of action of lenalidomide-based degraders. The kinetics of this complex's assembly and disassembly are pivotal in determining the efficiency of subsequent ubiquitination and degradation of the target protein. While direct kinetic data for "this compound" is not available in the public domain, extensive research on lenalidomide and its derivatives provides a strong framework for understanding its expected kinetic profile.
The interaction begins with the binding of the lenalidomide moiety to a specific pocket within the CRBN protein. researchgate.netrcsb.org This binding event is characterized by the insertion of the glutarimide ring of lenalidomide into a hydrophobic pocket of CRBN, creating a new surface for protein-protein interactions. researchgate.netresearchgate.net This "neo-interface" is then recognized by specific structural motifs on substrate proteins, leading to the formation of the ternary complex. nih.gov
The stability of this ternary complex is not merely the sum of the binary interactions. A phenomenon known as cooperativity plays a significant role, where the binding of the target protein to the CRBN-degrader complex is either enhanced (positive cooperativity) or diminished (negative cooperativity) compared to its intrinsic affinity for the degrader alone. nih.gov Positive cooperativity, which results in a more stable ternary complex, is generally associated with more efficient protein degradation. nih.gov
Several advanced techniques are employed to study the kinetics of ternary complex formation in real-time. Surface Plasmon Resonance (SPR) and NanoBRET® (Bioluminescence Resonance Energy Transfer) are two powerful methods that allow for the quantitative measurement of association (on-rates) and dissociation (off-rates) of the complex. promega.comnih.govacs.orgmdpi.com These studies provide crucial parameters such as the equilibrium dissociation constant (K D), which is a measure of the complex's stability.
The table below presents hypothetical kinetic data for a lenalidomide-based PROTAC, illustrating the kind of information that would be obtained from such studies. The data highlights the differences in binary and ternary complex affinities, from which cooperativity (α) can be calculated (α = K D (binary) / K D (ternary)).
Interactive Data Table: Kinetic Parameters of Ternary Complex Formation
| Interacting Species | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Dissociation Constant (K_D) (nM) | Cooperativity (α) |
| PROTAC - CRBN (Binary) | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 | N/A |
| PROTAC - Target Protein (Binary) | 2.0 x 10⁵ | 8.0 x 10⁻³ | 40 | N/A |
| PROTAC - CRBN - Target Protein (Ternary) | 4.5 x 10⁵ | 1.8 x 10⁻³ | 4 | 5 |
The disassembly of the ternary complex is equally important. A slow off-rate (k_off) contributes to a longer-lived complex, providing a greater window of opportunity for the E3 ligase to transfer ubiquitin to the target protein. nih.gov Therefore, the optimization of a PROTAC like one derived from "this compound" would involve fine-tuning the linker and target-binding ligand to achieve favorable kinetics for both the assembly and disassembly of the ternary complex.
Investigating Substrate Recruitment Specificity in the Context of this compound Conjugates
The specificity of substrate recruitment is a hallmark of lenalidomide and its derivatives. While lenalidomide itself is known to induce the degradation of specific "neosubstrates" such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and Casein Kinase 1α (CK1α), the conjugation of lenalidomide to a target-binding ligand via a linker, as in a "this compound"-based PROTAC, introduces a new layer of specificity. nih.govnih.govacs.org
The primary determinant of substrate recruitment for such a PROTAC is the warhead—the ligand designed to bind to the protein of interest. However, the lenalidomide part of the molecule still retains its intrinsic ability to recruit its own set of neosubstrates. This can lead to the degradation of both the intended target protein and the inherent neosubstrates of lenalidomide.
The structure of the ternary complex provides critical insights into this specificity. X-ray crystallography studies of the CRBN-lenalidomide-CK1α complex have revealed the precise molecular interactions that govern the recognition of CK1α by the lenalidomide-modified CRBN surface. researchgate.netnih.govnih.gov These studies show how lenalidomide acts as a "molecular glue," creating a composite binding surface that is recognized by a specific degron motif on the neosubstrate. nih.gov
Furthermore, subtle modifications to the lenalidomide scaffold can alter neosubstrate specificity. For instance, research has shown that modifications at the 6-position of the lenalidomide ring can lead to selective degradation of certain neosubstrates over others. nih.govresearchgate.net This highlights the potential to engineer lenalidomide-based degraders with a more refined degradation profile.
Proteomic techniques are instrumental in profiling the substrate recruitment of these conjugates. By comparing the proteome of cells treated with a "this compound"-based PROTAC to untreated cells, researchers can identify all proteins that are degraded, thus mapping the full spectrum of its activity. researchgate.netresearchgate.net
The following table provides a representative list of proteins whose degradation is influenced by lenalidomide and its derivatives, illustrating the concept of neosubstrate recruitment.
Interactive Data Table: Neosubstrate Recruitment Profile of Lenalidomide and its Analogs
| Compound | Primary Neosubstrates Degraded | Biological Function of Neosubstrates |
| Lenalidomide | IKZF1 (Ikaros), IKZF3 (Aiolos) | Lymphoid transcription factors |
| Lenalidomide | CK1α (Casein Kinase 1α) | Serine/threonine kinase involved in various cellular processes |
| Pomalidomide | IKZF1, IKZF3 | Lymphoid transcription factors |
| CC-885 | GSPT1 | Translation termination factor |
| 6-fluoro lenalidomide | IKZF1, IKZF3, CK1α (selective) | Enhanced selectivity for these targets |
Chemical Biology Applications: Targeted Protein Degradation and Beyond
Design and Development of PROTACs Utilizing Lenalidomide-5'-CO-PEG4-propargyl
The modular nature of PROTACs, which consist of a target-binding ligand, an E3 ligase-binding ligand, and a linker, allows for the systematic optimization of their degradation activity. labinsights.nlnih.gov this compound serves as a readily available E3 ligase-recruiting module, with its propargyl group providing a chemical handle for conjugation to a variety of target-protein ligands. tenovapharma.com
Strategic Use of Propargyl Moiety in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Conjugation
The terminal alkyne of the propargyl group is a key functional handle for "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility. tandfonline.comnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry used to connect the this compound moiety to an azide-functionalized ligand for a protein of interest (POI). iris-biotech.denih.gov This reaction forms a stable triazole ring, effectively linking the two parts of the PROTAC. nih.gov The reliability and mild reaction conditions of CuAAC make it a powerful tool for rapidly generating libraries of PROTACs with diverse POI ligands for screening purposes. tandfonline.comnih.gov
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azide-Tagged Target Ligands
An alternative to the copper-catalyzed reaction is the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction does not require a cytotoxic copper catalyst, making it suitable for use in living systems. rsc.org In this approach, an azide-tagged target ligand is reacted with a strained cycloalkyne. While this compound contains a terminal alkyne and not a strained cycloalkyne, the principle of SPAAC highlights the versatility of azide-alkyne cycloaddition chemistry in bioconjugation. magtech.com.cnnih.gov For PROTAC synthesis utilizing this specific building block, the azide (B81097) would be on the POI ligand, which would then react with the propargyl group in a CuAAC reaction. The development of copper-free click reactions like SPAAC has broadened the scope of creating complex biomolecules, including PROTACs, under physiological conditions. tandfonline.com
Modular Assembly of Multi-Domain PROTAC Architectures
The use of click chemistry enables the modular and efficient assembly of PROTACs. tandfonline.comnih.gov This "plug-and-play" approach allows researchers to systematically vary the E3 ligase ligand, the POI ligand, and the linker to optimize the potency and selectivity of the final PROTAC. rsc.org The linker, in particular, plays a critical role in determining the efficacy of a PROTAC by influencing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govbroadpharm.com The PEG4 component of this compound provides a flexible and water-soluble spacer, which can be crucial for achieving the correct orientation of the two binding partners for efficient ubiquitination. medchemexpress.commedchemexpress.com The ability to rapidly synthesize a library of PROTACs with varying linkers is a significant advantage in the discovery and development of new protein degraders. nih.gov
Functional Characterization of this compound-Based PROTACs
Once synthesized, the functional activity of PROTACs derived from this compound must be rigorously evaluated. This involves a series of in vitro and cell-based assays to confirm their mechanism of action and efficacy in degrading the target protein.
In Vitro Ubiquitination Assays for Target Protein Conjugation
A key step in the PROTAC mechanism is the ubiquitination of the target protein by the recruited E3 ligase. labinsights.nlprofacgen.com In vitro ubiquitination assays are performed to confirm that the PROTAC can successfully mediate this process. These assays typically include the purified target protein, the E3 ligase complex (such as Cereblon), ubiquitin, E1 and E2 enzymes, and ATP. lifesensors.com The reaction mixture is then analyzed by techniques such as Western blotting using antibodies specific for ubiquitin or the target protein to detect the formation of polyubiquitinated target protein. profacgen.com The appearance of higher molecular weight bands corresponding to the ubiquitinated protein confirms the PROTAC's ability to induce this post-translational modification. Other methods like ELISA and fluorescence polarization can also be employed for higher throughput screening of PROTAC activity. profacgen.com
| Assay Component | Purpose |
| Purified Target Protein | The substrate for ubiquitination. |
| E3 Ligase Complex (e.g., Cereblon) | Recruited by the PROTAC to the target protein. |
| PROTAC | The molecule being tested for its ability to induce ubiquitination. |
| E1 Activating Enzyme | Activates ubiquitin in an ATP-dependent manner. |
| E2 Conjugating Enzyme | Transfers activated ubiquitin from E1 to the E3 ligase. |
| Ubiquitin | The small protein tag that marks the target for degradation. |
| ATP | Provides the energy for the ubiquitination cascade. |
Cell-Based Assays for Inducing Targeted Protein Degradation in Cultured Cell Lines
The ultimate goal of a PROTAC is to induce the degradation of a target protein within a cellular context. nih.govpromega.com Cell-based assays are therefore essential to evaluate the efficacy of this compound-based PROTACs. Cultured cell lines expressing the target protein are treated with the PROTAC, and the levels of the target protein are monitored over time. promega.com Western blotting is a common method to quantify the reduction in target protein levels. youtube.com Other techniques such as quantitative mass spectrometry, flow cytometry, and reporter assays can also be used to measure protein degradation. profacgen.com These assays provide crucial information on the PROTAC's potency (the concentration at which it induces degradation) and kinetics (how quickly it degrades the target protein). promega.com
| Assay Type | Information Gained | Common Techniques |
| Western Blotting | Quantification of target protein levels. | SDS-PAGE, antibody-based detection. |
| Quantitative Mass Spectrometry | Global proteomic analysis to assess selectivity and off-target effects. | LC-MS/MS. |
| Reporter Assays | Indirect measurement of protein degradation through a reporter signal (e.g., luciferase, GFP). | Luminescence, fluorescence detection. |
| Flow Cytometry | Analysis of protein levels in individual cells. | Fluorescently labeled antibodies. |
Proteomic Profiling for Identification of Degraded Proteins
The functionalization of lenalidomide (B1683929) with a propargyl handle, as seen in this compound, creates a powerful probe for activity-based protein profiling (ABPP) and chemoproteomic studies. These approaches are instrumental in identifying the full spectrum of proteins that are targeted for degradation by lenalidomide and its derivatives. By treating cells with this probe, researchers can utilize the propargyl group to "click" on a reporter tag, such as biotin (B1667282) or a fluorescent dye. This allows for the enrichment and subsequent identification of proteins that interact with the lenalidomide moiety, including the CRBN E3 ligase complex and its neosubstrates.
Quantitative mass spectrometry-based proteomics is a key technique in this context. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is one such method that has been employed to study changes in the proteome and ubiquitinome following treatment with lenalidomide. nih.gov For instance, studies have revealed that lenalidomide treatment leads to a significant decrease in the abundance of numerous CRBN-binding proteins, most notably the transcription factors IKZF1 and IKZF3. nih.gov These proteomic studies have been crucial in confirming that lenalidomide acts as a "molecular glue," recruiting these specific proteins to the CRL4^CRBN^ E3 ubiquitin ligase complex for subsequent ubiquitination and proteasomal degradation. nih.gov
The ability to perform proteomic profiling is not limited to identifying direct binders. It also allows for the observation of downstream effects on protein expression, providing a holistic view of the cellular response to the degradation of specific targets. This can help in understanding the broader biological consequences and potential off-target effects of lenalidomide-based degraders.
Exploration of Neosubstrate Selectivity and Promiscuity by Conjugated Lenalidomide
A critical area of research in the field of targeted protein degradation is understanding and controlling the selectivity of molecular glues and PROTACs (Proteolysis-Targeting Chimeras) for their target proteins, or "neosubstrates." While lenalidomide is known to induce the degradation of IKZF1 and IKZF3, it also affects other proteins, which can lead to both therapeutic effects and unwanted side effects. nih.gov The conjugation of lenalidomide, as in this compound, provides a modular platform to explore how modifications to the core structure influence neosubstrate specificity.
Research has shown that modifications at different positions of the lenalidomide molecule can significantly alter its neosubstrate degradation profile. nih.gov For example, modifications at the 6-position of the lenalidomide core have been demonstrated to be crucial for controlling neosubstrate selectivity. nih.gov A 6-fluoro substituted lenalidomide derivative was found to selectively degrade IKZF1, IKZF3, and CK1α, which are key targets in anti-hematological cancer therapy, while showing reduced activity against other known neosubstrates. nih.gov This highlights the potential to fine-tune the degradation profile of lenalidomide-based compounds to achieve a more targeted therapeutic effect.
Furthermore, the linker component of a conjugated lenalidomide molecule, such as the PEG4 chain in this compound, can also influence neosubstrate recognition and the efficiency of degradation. The length, composition, and attachment point of the linker can affect the formation of a stable ternary complex between the E3 ligase, the degrader, and the target protein. By systematically varying these components and assessing the degradation profiles using proteomic techniques, researchers can map the structure-activity relationships that govern neosubstrate selectivity. This knowledge is vital for the rational design of next-generation degraders with improved specificity and reduced off-target effects.
Development of Chemical Probes for Proteome-Wide Studies and Target Deconvolution
The propargyl group in this compound makes it an ideal chemical probe for proteome-wide studies and target deconvolution. The ability to attach various reporter molecules via click chemistry allows for a range of applications, from visualizing protein localization to identifying novel binding partners.
In target deconvolution, such probes are used to identify the specific cellular targets of a bioactive compound. If a new lenalidomide derivative shows interesting phenotypic effects, a probe like this compound can be used to pull down its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal the direct targets responsible for the observed biological activity. This is particularly valuable for understanding the mechanism of action of novel degraders and for identifying potential off-targets.
Moreover, these probes facilitate proteome-wide profiling to understand the global cellular response to a degrader. By using a clickable probe in combination with quantitative proteomics, researchers can obtain a comprehensive snapshot of changes in protein abundance across the entire proteome. This can uncover previously unknown downstream signaling pathways affected by the degradation of a particular target and provide insights into the complex cellular networks that are perturbed. The development of such versatile chemical probes is therefore essential for advancing our understanding of targeted protein degradation and for the discovery of new therapeutic targets.
Investigation of Resistance Mechanisms to Lenalidomide-Based Degraders
The emergence of resistance is a significant challenge in cancer therapy, and this holds true for treatments involving lenalidomide-based degraders. Understanding the molecular mechanisms that drive resistance is crucial for developing strategies to overcome it and for designing more robust next-generation therapies. This compound and similar probes can be valuable tools in these investigations.
Several mechanisms of resistance to lenalidomide and related degraders have been identified. A primary mechanism involves alterations in the components of the CRL4^CRBN^ E3 ubiquitin ligase complex. nih.gov Mutations in the CRBN gene, particularly in the domain that binds to lenalidomide, can prevent the recruitment of neosubstrates and thus abrogate the drug's effect. nih.gov In some cases, downregulation of CRBN expression has also been observed in resistant cells. aacrjournals.org
Another key mechanism of resistance involves mutations in the target proteins themselves. For instance, mutations in the neosubstrate that prevent its recognition by the lenalidomide-CRBN complex can lead to resistance. Additionally, alterations in downstream signaling pathways can also contribute to resistance. For example, in del(5q) myelodysplastic syndromes (MDS), where lenalidomide's efficacy is linked to the degradation of CK1α and subsequent p53 activation, mutations in TP53 can lead to resistance. nih.gov
The table below summarizes some of the key mechanisms of resistance to lenalidomide-based degraders.
| Mechanism of Resistance | Description | Key Genes/Proteins Involved |
| E3 Ligase Alterations | Mutations or downregulation of the E3 ligase components prevent the formation of a functional degradation complex. | CRBN, CUL4B, DDB1 |
| Target Protein Mutations | Mutations in the neosubstrate prevent its recognition by the degrader-E3 ligase complex. | IKZF1, IKZF3, CK1α |
| Downstream Pathway Alterations | Changes in signaling pathways downstream of the degraded target can bypass the therapeutic effect. | TP53 |
| Drug Efflux | Increased expression of drug efflux pumps can reduce the intracellular concentration of the degrader. | ABC transporters |
By using probes like this compound in comparative proteomic studies of sensitive and resistant cell lines, researchers can identify changes in protein expression and protein-protein interactions that are associated with the resistant phenotype. This can help to uncover novel resistance mechanisms and identify potential biomarkers to predict patient response to therapy.
Advanced Research Methodologies for Lenalidomide 5 Co Peg4 Propargyl Studies
Structural Biology Approaches for Conjugate-Protein Complexes
Understanding the three-dimensional architecture of Lenalidomide-5'-CO-PEG4-propargyl when bound to its protein partners is fundamental to deciphering its biological function. Structural biology techniques provide a static yet detailed snapshot of these interactions at an atomic level.
X-ray Crystallography for Atomic-Level Interaction Analysis
X-ray crystallography stands as a powerful tool for determining the precise three-dimensional structure of molecules and their complexes. In the context of lenalidomide (B1683929) derivatives, this technique has been instrumental in visualizing their binding to target proteins. For instance, X-ray structures have revealed how lenalidomide analogues bind to the colchicine (B1669291) site in tubulin. nih.gov This binding is characterized by water-mediated hydrogen bonds between the pyrimidine (B1678525) portion of the molecule and specific amino acid residues of the β-tubulin subunit, such as β-C239 and β-V236. nih.gov The detailed structural information obtained from X-ray crystallography guides the design of more potent and metabolically stable analogues by allowing for the optimization of hydrophobic interactions within the binding pocket. nih.gov
Cryo-Electron Microscopy (Cryo-EM) for Large Complex Visualization
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large and flexible macromolecular complexes that are often challenging to crystallize. The process of vitrification, or rapid freezing, is a critical step in cryo-EM sample preparation, but it can sometimes lead to particle aggregation and denaturation at the air-water interface. nih.gov A method involving the PEGylation of proteins has been shown to protect particles from these issues, thereby improving the quality of the cryo-EM data. nih.govresearchgate.net This is particularly relevant for studying large complexes involving PEGylated compounds like this compound. The PEGylation method can help overcome problems such as preferred orientation of particles on the cryo-EM grid, which can hinder the reconstruction of a high-resolution 3D model. researchgate.net For example, cryo-SEM has been used to study the morphology of hydrated microgels of poly(ethylene glycol)-co-(acrylic acid) (PEG-AA), demonstrating the ability of this technique to visualize PEGylated structures in a near-native state. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to obtain structural and dynamic information about molecules in solution. For lenalidomide and its derivatives, 1H NMR and 13C NMR have been used to verify their chemical structures after synthesis. nih.govbiorxiv.org NMR can also be employed to study the conformational changes that occur upon binding of a ligand to its target protein. While specific NMR studies on the conformational dynamics of the this compound conjugate are not yet widely published, the methodology is well-established for similar molecules. For instance, 1H NMR has been used to study the interaction of lenalidomide with a water-soluble cage molecule, providing insights into the binding process. rsc.org
Biophysical Techniques for Quantitative Interaction Analysis
Beyond static structural information, it is crucial to quantify the energetics and kinetics of the interactions between this compound and its biological targets. Biophysical techniques provide these quantitative parameters, offering a deeper understanding of the binding affinity and mechanism.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction. americanlaboratory.comnih.gov This includes the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. americanlaboratory.com ITC is a label-free technique that can be used to study a wide range of biomolecular interactions in solution, making it an invaluable tool in drug discovery and the study of protein interactions. americanlaboratory.comrsc.org The technique is particularly useful for validating binding events and for elucidating the driving forces behind these interactions, whether they are enthalpy- or entropy-driven. americanlaboratory.com While specific ITC data for this compound is not publicly available, the methodology is routinely applied to characterize the binding of small molecules, including lenalidomide derivatives, to their protein targets. rsc.orgbiorxiv.org
Table 1: Representative Thermodynamic Parameters from ITC Analysis of a Ligand-Protein Interaction
| Parameter | Value | Unit |
| Stoichiometry (n) | 1.05 | - |
| Association Constant (Ka) | 2.5 x 106 | M-1 |
| Enthalpy Change (ΔH) | -15.2 | kcal/mol |
| Entropy Change (ΔS) | -18.5 | cal/mol·K |
This table presents hypothetical data to illustrate the type of information obtained from an ITC experiment.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a real-time, label-free optical biosensing technique used to monitor the binding and dissociation of molecules. nih.gov It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. nih.gov SPR is highly sensitive and can be used to analyze interactions with a wide range of molecules, from small fragments to large proteins. nih.govnih.gov In the context of drug discovery, SPR is valuable for screening compound libraries, characterizing lead compounds, and elucidating mechanisms of action. nih.gov For instance, SPR has been used to determine the binding kinetics of a remyelination-promoting human antibody to myelin, revealing an extraordinarily high affinity. nih.gov This highlights the capability of SPR to quantify even very strong binding interactions.
Table 2: Representative Kinetic Data from SPR Analysis of a Ligand-Protein Interaction
| Parameter | Value | Unit |
| Association Rate (ka) | 1.2 x 105 | M-1s-1 |
| Dissociation Rate (kd) | 2.4 x 10-4 | s-1 |
| Dissociation Constant (KD) | 2.0 | nM |
This table presents hypothetical data to illustrate the type of information obtained from an SPR experiment.
Computational Chemistry and Molecular Modeling
Computational methods are indispensable for understanding the structural and dynamic aspects of ligand-protein interactions at an atomic level.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govnumberanalytics.comnumberanalytics.com It is widely used to predict the binding mode and affinity of a ligand to a protein receptor. numberanalytics.com For this compound, molecular docking can be used to model its interaction with the binding pocket of CRBN. researchgate.net The process involves preparing the 3D structures of both the ligand and the protein, and then using a docking algorithm to sample various binding poses of the ligand within the protein's active site. numberanalytics.com These poses are then evaluated using a scoring function to estimate the binding affinity. nih.gov
The results of molecular docking can provide valuable insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is crucial for understanding the mechanism of action and for the rational design of more potent derivatives.
互動式資料表
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues in CRBN |
| This compound | -8.5 | TRP380, TRP400, HIS353 |
| Lenalidomide | -7.8 | TRP380, TRP400, HIS353 |
| Inactive Analog | -4.2 | None |
Table 2. Simulated molecular docking results for this compound with CRBN. This table shows hypothetical docking scores and key interacting amino acid residues. A more negative docking score generally suggests a more favorable binding interaction.
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the complex over time. nih.govnumberanalytics.comuzh.ch MD simulations can be used to study the conformational flexibility of this compound and its impact on binding to its target protein. uzh.ch
Starting from a docked pose, an MD simulation can reveal how the ligand and protein adapt to each other, the stability of the binding mode, and the role of water molecules in the binding interface. By analyzing the trajectory of the simulation, researchers can calculate various parameters, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), to assess the stability and flexibility of the complex. numberanalytics.com This information is critical for a comprehensive understanding of the binding thermodynamics and kinetics.
The insights gained from molecular docking and MD simulations can be used to guide the in silico design and optimization of new conjugate architectures. nih.gov For instance, if this compound is intended as a PROTAC building block, computational methods can be used to model the ternary complex formed by the target protein, the PROTAC, and the E3 ligase. chemcomp.com This can help in optimizing the length and composition of the PEG linker to achieve the desired orientation of the two proteins for efficient ubiquitination and subsequent degradation of the target protein. digitellinc.com
High-Throughput Screening (HTS) and Chemical Library Synthesis for Structure-Activity Relationship (SAR) Exploration
To explore the structure-activity relationship (SAR) of this compound, it is necessary to synthesize and test a library of related compounds with variations in the linker and other parts of the molecule. nih.gov High-throughput screening (HTS) is a drug discovery process that allows for the automated testing of large numbers of compounds against a specific biological target. bmglabtech.com
The development of automated synthesis protocols is crucial for the efficient generation of such libraries. acs.orgrsc.orgsigmaaldrich.com Automated synthesizers can perform a series of chemical reactions in a programmable and parallel manner, significantly accelerating the synthesis of a diverse set of conjugates. rsc.orgnih.gov For instance, by using a set of different PEG linkers and various functional groups to cap the propargyl end, a library of Lenalidomide-propargyl conjugates can be rapidly assembled. These libraries can then be subjected to HTS to identify compounds with improved activity, providing valuable SAR data for further optimization. numberanalytics.comnih.gov
互動式資料表
| Compound ID | Linker Length (PEG units) | Terminal Group | Biological Activity (% Degradation) |
| LPP-1 | 4 | Propargyl | 65 |
| LPP-2 | 2 | Propargyl | 45 |
| LPP-3 | 6 | Propargyl | 75 |
| LPP-4 | 4 | Azide (B81097) | 70 |
| LPP-5 | 4 | Biotin (B1667282) | 10 |
Table 3. Illustrative data from a high-throughput screening of a Lenalidomide-propargyl conjugate library. This table presents hypothetical data that could be generated from an HTS campaign to explore the SAR of this class of compounds. The data shows how variations in linker length and the terminal functional group can affect the biological activity, in this case, the percentage of target protein degradation.
Cellular Assays for Degradation Efficacy and Selectivity Profiling
The evaluation of a targeted protein degrader such as this compound hinges on a suite of sophisticated cellular assays designed to meticulously quantify its primary function—the induced degradation of a target protein—and to profile its specificity across the entire cellular proteome. These assays are critical for establishing a comprehensive understanding of the molecule's potency, kinetics, and potential for off-target effects. The core objective is to confirm that the degrader not only efficiently eliminates the intended protein of interest (POI) but does so with high selectivity, thereby minimizing unintended biological consequences.
Methodologies for these assessments range from traditional antibody-based techniques to advanced, high-throughput reporter systems and unbiased proteomic analyses. researchgate.netnih.gov Each method provides a unique lens through which to view the degrader's performance, and often, a combination of these assays is employed to build a robust data package for a given compound. Key parameters derived from these studies include the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the kinetics of the degradation process. nih.govpromega.combio-techne.com
Quantitative Analysis of Protein Degradation
The most fundamental assessment for a degrader is the direct measurement of the target protein's abundance in cells following treatment.
Western Blotting and In-Cell Western (ICW) Assays Western blotting is a foundational technique used to confirm and quantify the degradation of a target protein. nih.gov Cells are treated with increasing concentrations of the degrader, and after a specific incubation period (e.g., 18-24 hours), cell lysates are prepared and the target protein levels are analyzed by separating proteins by size via gel electrophoresis, transferring them to a membrane, and detecting them with a specific primary antibody. nih.govacs.org This method provides clear visual and quantitative data on protein loss. nih.gov Simple Western™ systems represent an automated, high-throughput evolution of this technique, enabling more rapid and reproducible quantification for screening larger sets of compounds or conditions. bio-techne.comproteinsimple.jp
The In-Cell Western (ICW) is a plate-based immunofluorescence methodology that offers higher throughput than traditional Westerns. nih.gov In this assay, cells are grown and treated in microplates, then fixed, permeabilized, and incubated with a primary antibody against the target protein and another for a loading control. Fluorescently labeled secondary antibodies are then used for detection, and the signal is read on a plate reader. nih.gov This allows for the efficient generation of dose-response curves to determine DC50 and Dmax values.
Luminescence-Based Reporter Assays (HiBiT/NanoLuc) For high-throughput screening and detailed kinetic analysis, luminescence-based reporter systems are exceptionally powerful. catapult.org.ukoup.com These methods typically involve genetically editing cells using CRISPR/Cas9 to insert a small, bright luciferase tag, such as HiBiT (an 11-amino-acid peptide) or NanoLuc® (a 19 kDa luciferase), onto the endogenous POI. nih.govpromega.compromegaconnections.com The amount of light produced by the tagged protein is directly proportional to its abundance. nih.gov When a degrader like this compound induces the degradation of the tagged POI, the luminescence signal decreases. This change can be measured in real-time in living cells, providing rich kinetic data on the rate of degradation and enabling precise calculation of DC50 and Dmax. promega.comacs.org
Table 1: Illustrative Degradation Efficacy of a Lenalidomide-Based Degrader on a Target Protein (TP-1) in HEK293 Cells
Cellular Target Engagement and Ternary Complex Formation
A degrader must first enter the cell and bind its target protein and the E3 ligase to form a productive ternary complex (POI-Degrader-E3 Ligase). researchgate.netnih.gov NanoBRET™ (Bioluminescence Resonance Energy Transfer) assays are a leading technology to measure these events in live cells. nih.govselvita.comspringernature.com
To assess target engagement, the POI is expressed as a NanoLuc® fusion protein. A fluorescently-labeled tracer molecule that also binds the POI is added to the cells. youtube.com When the tracer binds the NanoLuc-POI, energy transfer occurs, generating a BRET signal. If this compound enters the cell and binds the POI, it will displace the tracer, causing a dose-dependent decrease in the BRET signal. selvita.com This confirms the compound is cell-permeable and engages its intended target. nih.govpromega.com A similar assay format can be used to confirm engagement with the Cereblon (CRBN) E3 ligase. nih.gov
Table 2: Illustrative Target Engagement Data in Live Cells
Proteome-Wide Selectivity Profiling
While efficacy is crucial, selectivity is paramount to ensure a clean pharmacological profile. Mass spectrometry (MS)-based proteomics is the gold standard for assessing degrader selectivity in an unbiased, proteome-wide manner. nih.govnih.gov In this approach, cells are treated with the degrader or a vehicle control. After treatment, the entire proteome is extracted, digested into peptides, and analyzed by quantitative mass spectrometry. proteomics.com
This global profiling experiment can identify and quantify thousands of proteins simultaneously, revealing not only the degradation of the intended target but also any other proteins whose levels significantly decrease. researchgate.netnih.gov This allows for the identification of off-target degradation events, which is critical for optimizing the degrader's structure to improve selectivity and for predicting potential safety liabilities. nih.gov
Table 3: Illustrative Proteomics Selectivity Profile for a Lenalidomide-Based Degrader (100 nM, 24h)
Future Directions and Perspectives in Lenalidomide Conjugate Research
Expansion of Targetable Proteome through Novel Lenalidomide-Based Degrader Design
The ability of lenalidomide (B1683929) and its analogs to act as "molecular glues" by inducing proximity between CRBN and specific neosubstrates has revolutionized the concept of druggability. nih.govrsc.org Initially, the therapeutic effects of lenalidomide were linked to the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). acs.orgub.edu However, subsequent research revealed that even subtle modifications to the lenalidomide scaffold can significantly alter neosubstrate specificity. ub.edu For instance, lenalidomide, but not thalidomide (B1683933) or pomalidomide, can induce the degradation of casein kinase 1 alpha (CK1α). oup.comacs.org
This inherent plasticity of the CRBN-IMiD interface presents a significant opportunity to expand the targetable proteome. The propargyl group on Lenalidomide-5'-CO-PEG4-propargyl provides a versatile handle for "click chemistry," a highly efficient and specific bioorthogonal reaction. medchemexpress.com This allows for the modular assembly of novel PROTACs, where a warhead targeting a previously "undruggable" protein of interest (POI) can be readily conjugated to the lenalidomide-CRBN E3 ligase binder. This modularity accelerates the exploration of new POI-ligand combinations, moving beyond traditional enzyme inhibitors and receptor antagonists to target scaffolding proteins, transcription factors, and other non-enzymatic proteins that have historically been challenging to modulate with small molecules.
The PEG4 linker in this compound also plays a crucial role. The length and composition of the linker in a PROTAC are critical determinants of the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which in turn dictates the efficiency of ubiquitination and subsequent degradation. broadpharm.com The flexible and hydrophilic nature of the PEG linker can help to optimize the distance and orientation between the POI and CRBN, facilitating productive ternary complex formation for a wider range of target proteins.
Integration of this compound in Multi-Modal Chemical Tools
The functional handles of this compound lend themselves to the creation of multi-modal chemical tools that can probe and manipulate complex biological systems with greater precision. Beyond simple protein degradation, this molecule can be integrated into more sophisticated constructs:
Dual-Degrader PROTACs: By attaching a second E3 ligase ligand, such as one for VHL, it may be possible to create dual-acting degraders that can overcome resistance mechanisms associated with the downregulation of a single E3 ligase.
Imaging Probes: The propargyl group can be used to attach fluorescent dyes or other imaging agents. This would enable the visualization of ternary complex formation in living cells, providing valuable insights into the kinetics and subcellular localization of protein degradation.
Photo-affinity Probes: Incorporation of a photo-activatable group would allow for covalent cross-linking of the PROTAC to its binding partners upon light stimulation. This can be used to definitively identify the components of the ternary complex and to map the protein-protein interaction interfaces.
These multi-modal tools, built upon the this compound scaffold, will be instrumental in dissecting the intricate biology of the ubiquitin-proteasome system and in validating new therapeutic targets.
Overcoming Degradation Resistance via Rational Design of Lenalidomide Conjugates
A significant challenge in the clinical application of targeted protein degraders is the emergence of resistance. nih.govmdpi.com Mechanisms of resistance to lenalidomide-based therapies can include mutations in CRBN that prevent drug binding, or alterations in the expression levels of CRBN or its associated proteins. nih.gov
The rational design of next-generation lenalidomide conjugates, facilitated by building blocks like this compound, offers several strategies to circumvent resistance:
Enhanced Binding Affinity: Modifications to the core lenalidomide structure can increase its binding affinity for CRBN, potentially overcoming resistance caused by mutations that weaken the interaction. nih.gov
Altered Neosubstrate Specificity: As mentioned earlier, novel conjugates can be designed to degrade different or multiple protein targets. This polypharmacology could be advantageous in preventing the emergence of resistance driven by the upregulation of a single bypass pathway. nih.gov
Targeting Resistant Clones: In a heterogeneous tumor population, some cells may be resistant to the degradation of a particular neosubstrate. By creating a library of degraders with diverse target specificities using the modular nature of this compound, it may be possible to identify compounds that are effective against these resistant clones.
Advancements in Site-Specific Conjugation Methodologies for Complex Biomolecules
The development of more homogeneous and well-defined bioconjugates is a key goal in the field of antibody-drug conjugates (ADCs) and other targeted therapies. nih.gov Traditional conjugation methods often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites, which can impact efficacy and safety. acs.org
The propargyl group of this compound is ideally suited for modern, site-specific conjugation techniques. medchemexpress.com Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the precise attachment of the lenalidomide moiety to a specific site on a biomolecule, such as an antibody. nih.gov This can be achieved by introducing an azide-bearing unnatural amino acid into the antibody sequence through protein engineering. nih.gov
The benefits of such site-specific conjugation are numerous:
Homogeneity: Produces a well-defined product with a uniform DAR. nih.gov
Preservation of Function: Conjugation can be directed away from the antigen-binding site, ensuring that the antibody's targeting ability is not compromised. nih.gov
Improved Pharmacokinetics: A homogeneous product generally exhibits more predictable and favorable pharmacokinetic properties. acs.org
The application of this compound in this context could lead to the development of "Antibody-PROTAC Conjugates" (APCs), which would combine the tumor-targeting specificity of an antibody with the potent protein-degrading activity of a lenalidomide-based PROTAC.
Exploration of Chemical Probes for CRBN Biology and Ubiquitin-Proteasome System (UPS) Dysregulation
A deeper understanding of the fundamental biology of CRBN and the broader ubiquitin-proteasome system (UPS) is essential for the continued development of effective degrader-based therapies. nih.govnih.gov Chemical probes are indispensable tools in this endeavor.
This compound can be readily adapted to create a variety of chemical probes to investigate CRBN function: rsc.org
Affinity-Based Probes: By immobilizing the molecule on a solid support via its propargyl group, it can be used for affinity purification-mass spectrometry (AP-MS) to identify novel CRBN binding partners and neosubstrates under different cellular conditions.
Activity-Based Probes: The propargyl group can be used to attach a reporter tag to visualize and quantify the engagement of the probe with CRBN in cells.
Covalent Probes: While lenalidomide itself binds non-covalently, the propargyl group could potentially be modified to incorporate a reactive warhead, enabling the development of covalent inhibitors or probes for CRBN. This could be particularly useful for studying drug-resistant mutants. rsc.org
By using such probes, researchers can gain a more nuanced understanding of how CRBN substrate specificity is regulated, how the UPS is dysregulated in disease states, and how to design more selective and potent modulators of this critical cellular pathway. nih.govresearchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
